2-Oxabicyclo[3.1.1]heptan-1-ylmethanol
Description
Structural Peculiarities and Nomenclatural Aspects of Bridged Oxabicyclo[3.1.1]heptanes
The introduction of a heteroatom, specifically oxygen, into the bicyclo[3.1.1]heptane framework creates a class of compounds known as oxabicyclo[3.1.1]heptanes. This substitution significantly influences the molecule's properties, often leading to increased polarity and improved solubility compared to their all-carbon counterparts. thieme-connect.com
The nomenclature of these bridged systems follows systematic IUPAC rules. The prefix "oxa-" indicates the replacement of a carbon atom with an oxygen atom in the bicyclic skeleton. The numbers preceding "oxabicyclo" specify the location of this oxygen atom. The numbers within the brackets, [3.1.1], describe the lengths of the bridges connecting the two bridgehead carbons. For instance, in a bicyclo[3.1.1]heptane system, there are three bridges consisting of three, one, and one carbon atom(s), respectively.
The specific compound of focus, 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol , features an oxygen atom at the '2' position of the bicyclic ring. A methanol (B129727) group (-CH2OH) is attached to the bridgehead carbon at the '1' position. The numbering of the bicyclic system starts at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge back to the first bridgehead, and finally, the shortest bridge is numbered last.
Different isomers exist depending on the position of the oxygen atom, such as 3-Oxabicyclo[3.1.1]heptane and 6-Oxabicyclo[3.1.1]heptane, each with distinct structural and electronic properties. nih.govnih.gov
Academic Interest in Strained Bicyclic Ethers, with a Focus on this compound
Strained bicyclic ethers, including derivatives of oxabicyclo[3.1.1]heptane, are of significant academic interest due to their unique reactivity and potential applications in synthesis and medicinal chemistry. nih.govacs.org The inherent ring strain in these molecules can be harnessed to drive chemical transformations, allowing for the construction of complex molecular architectures. acs.org
The interest in these scaffolds has grown as part of a broader trend in drug discovery to incorporate three-dimensional fragments into lead compounds. nih.gov Strained systems like bicyclo[1.1.1]pentanes and their heterocyclic analogues have emerged as valuable bioisosteres for phenyl rings and tert-butyl groups. nih.govacs.org The specific geometry of the bicyclo[3.1.1]heptane core closely mimics the bond angles of a meta-substituted benzene (B151609) ring, making its derivatives, including the oxa-analogues, attractive for this purpose. nih.govthieme-connect.com
While much of the recent literature has focused on the 3-oxa isomer as a meta-benzene isostere, the 2-oxa scaffold, as seen in this compound, represents another point of diversity in this chemical space. The presence of the primary alcohol functionality in this compound provides a synthetic handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. nih.gov This makes it a valuable building block for creating libraries of compounds for biological screening.
Overview of Research Trajectories for Oxabicyclo[3.1.1]heptane Derivatives
Current research on oxabicyclo[3.1.1]heptane derivatives is heavily focused on their synthesis and application as bioisosteres in drug development. researchgate.netresearchgate.net A primary goal is to develop efficient and modular synthetic routes to access these scaffolds with various substitution patterns. thieme-connect.com
Recent studies have highlighted the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes through the acid-mediated isomerization of spirocyclic precursors. chemrxiv.orgacs.org This approach provides a mild and efficient way to produce these core structures. acs.org Once synthesized, these building blocks are further functionalized. For example, alcohol moieties can be oxidized to carboxylic acids, which can then be converted into a range of other functional groups like amides, esters, or amines via reactions such as the Curtius rearrangement. nih.govthieme-connect.com
A significant research trajectory involves incorporating these oxabicyclo[3.1.1]heptane cores into known drug molecules to create novel analogues with potentially superior properties. nih.govchemrxiv.org For instance, replacing the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane scaffold resulted in an analogue with reduced lipophilicity and significantly improved aqueous solubility. nih.govnih.gov Such modifications can lead to patent-free analogues of existing drugs and may overcome limitations like poor solubility or metabolic instability. nih.gov The exploration of other isomers, such as 2-azabicyclo[3.1.1]heptanes and the title compound's 2-oxa family, continues to expand this promising area of medicinal chemistry. researchgate.netresearchgate.net
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | IUPAC Name | InChI Key |
| This compound | C7H12O2 | (2-oxabicyclo[3.1.1]heptan-1-yl)methanol | Data not available in sources |
| {1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanol | C8H14O2 | (1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanol | FLMYFIMEGGUWJF-UHFFFAOYSA-N |
| 3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid | C8H10O5 | 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid | HNZACNNLHPLTOO-UHFFFAOYSA-N |
| 6-Oxabicyclo[3.1.1]heptane-1,7-dicarboxylic acid | C8H10O5 | 6-oxabicyclo[3.1.1]heptane-1,7-dicarboxylic acid | GJZXXLISMLMUAO-UHFFFAOYSA-N |
| 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid | C7H10O3 | 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | JKUFGWQVIXRLII-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7-3-6(4-7)1-2-9-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHHNFYTOAZDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanol and Analogous Scaffolds
Retrosynthetic Analysis of the 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol Core
A retrosynthetic analysis of this compound reveals several potential pathways for its synthesis. The primary disconnection would be the functionalization of the bridgehead position, separating the methanol (B129727) group from the core 2-oxabicyclo[3.1.1]heptane scaffold. This suggests that the core bicyclic system could be synthesized first, followed by the introduction of the hydroxymethyl group at the C1 position.
Further deconstruction of the 2-oxabicyclo[3.1.1]heptane core can be envisioned through several key bond cleavages. One approach involves breaking the C1-C7 and C5-C6 bonds, suggesting an intramolecular cycloaddition of an appropriately substituted acyclic precursor. Another strategy would involve the cleavage of the C1-O2 and C5-C6 bonds, pointing towards a rearrangement of a spirocyclic precursor, such as a substituted oxetane (B1205548). A third approach could involve the formal [3+3] cycloaddition, breaking the C1-C7, C1-C6, and C5-C7 bonds, which suggests highly strained precursors like bicyclobutanes as starting materials. These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.
Approaches to Oxabicyclo[3.1.1]heptane Core Construction
The construction of the bicyclo[3.1.1]heptane skeleton, including its heterocyclic variants, is a challenging synthetic endeavor due to the inherent ring strain. Several innovative methods have been developed to address this challenge.
Acid-Mediated Rearrangements and Isomerizations, particularly from Spiro-Oxetane Precursors
A prominent and effective strategy for the synthesis of the closely related 3-oxabicyclo[3.1.1]heptane scaffold involves the acid-mediated rearrangement of spiro-oxetane precursors. acs.orgthieme-connect.comchemrxiv.org This methodology has been shown to be robust, proceeding under mild conditions and tolerating a variety of functional groups.
The general approach begins with a (2-oxaspiro[3.3]heptan-6-yl)methanol derivative, which can be prepared from commercially available starting materials. acs.org Upon treatment with a catalytic amount of a strong acid, such as hydrochloric acid (HCl), p-toluenesulfonic acid (pTSA), or even pyridinium (B92312) chloride (PyrHCl), the spiro-oxetane undergoes a rearrangement to furnish the 3-oxabicyclo[3.1.1]heptane core in high yields. acs.orgchemrxiv.org The reaction is believed to proceed through the protonation of the oxetane oxygen, followed by a ring-opening to form a carbocation intermediate, which then undergoes an intramolecular cyclization to yield the thermodynamically more stable bicyclic system.
The table below summarizes the conditions and yields for the acid-catalyzed rearrangement of various (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives to their corresponding 3-oxabicyclo[3.1.1]heptane products.
| Entry | Substrate (R group) | Acid Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | HCl (cat.) | >95 | acs.org |
| 2 | Phenyl | pTSA (cat.) | >95 | acs.org |
| 3 | Phenyl | PyrHCl (cat.) | 95 | chemrxiv.org |
| 4 | Methyl | PyrHCl (cat.) | Excellent | acs.org |
| 5 | Cyclopropyl | PyrHCl (cat.) | Excellent | acs.org |
| 6 | Primary alcohol | PyrHCl (cat.) | Excellent | acs.org |
| 7 | Hydrogen | PyrHCl (cat.) | 71 | acs.org |
While this method has been extensively demonstrated for the 3-oxa isomer, the principles of acid-catalyzed rearrangement of strained ring systems could potentially be adapted for the synthesis of the 2-oxabicyclo[3.1.1]heptane scaffold from a different spirocyclic precursor.
Intramolecular Cycloaddition Reactions to Form Bridged Rings
Intramolecular cycloaddition reactions represent another powerful tool for the construction of bicyclic systems. For the synthesis of the bicyclo[3.1.1]heptane core, intramolecular [2+2] cycloadditions have been reported, particularly for the nitrogen-containing analogues (3-azabicyclo[3.1.1]heptanes). sci-hub.se These reactions typically involve the thermal or photochemical activation of a diene or enyne system, leading to the formation of the cyclobutane (B1203170) ring and thus the bicyclic structure.
For the oxabicyclo[3.1.1]heptane system, this would conceptually involve a precursor containing both an alkene and an oxygen-tethered alkene or a similar reactive moiety. The simultaneous formation of the cyclobutane and the tetrahydropyran (B127337) rings in a single step is an attractive and atom-economical approach. However, these methods can require harsh reaction conditions and specifically pre-functionalized, and sometimes complex, starting materials. acs.org
Strain-Release Strategies from Highly Strained Precursors like Bicyclobutanes
The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for strain-release-driven cycloaddition reactions. Formal [3+3] cycloadditions of BCBs have emerged as a versatile method for accessing the bicyclo[3.1.1]heptane skeleton. nih.gov In these reactions, the central C-C bond of the bicyclobutane effectively acts as a three-carbon synthon that reacts with a suitable three-atom partner.
For the synthesis of oxabicyclo[3.1.1]heptanes, this strategy would involve the reaction of a bicyclobutane with a three-atom component containing an oxygen atom. For instance, the Lewis acid-catalyzed 1,3-dipolar cycloaddition of BCBs with nitrones has been reported to yield 2-oxa-3-azabicyclo[3.1.1]heptanes, demonstrating the feasibility of incorporating a heteroatom into the newly formed six-membered ring. uow.edu.au This approach highlights the potential for developing similar cycloadditions with oxygen-containing dipoles or zwitterions to access the 2-oxabicyclo[3.1.1]heptane core.
Other Novel Synthetic Methodologies for Related Carbocyclic and Heterocyclic Bicyclo[3.1.1]heptanes
Beyond the aforementioned strategies, other innovative methods have been developed for the synthesis of the broader class of bicyclo[3.1.1]heptanes. A notable example is the use of [3.1.1]propellane as a versatile precursor. Radical ring-opening reactions of [3.1.1]propellane allow for the introduction of various functional groups at the bridgehead positions, providing a direct entry to functionalized bicyclo[3.1.1]heptanes. researchgate.net This approach is particularly powerful for creating derivatives that can be further elaborated.
Installation and Functionalization of the Methanol Moiety in this compound
The introduction of the methanol group at the C1 bridgehead position of the 2-oxabicyclo[3.1.1]heptane core is a critical step in the synthesis of the target molecule. This can be achieved either by carrying the functional group through the synthesis of the bicyclic core or by functionalizing the pre-formed scaffold.
As seen in the acid-mediated rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols, the primary alcohol can be present in the starting material and is retained in the final 3-oxabicyclo[3.1.1]heptane product. acs.org A similar strategy could be envisioned for the 2-oxa isomer, where a precursor already bearing the hydroxymethyl group is used to construct the bicyclic core.
Alternatively, a pre-formed 2-oxabicyclo[3.1.1]heptane could be functionalized at the bridgehead position. While direct C-H functionalization at the bridgehead of such a strained system can be challenging, several indirect methods are plausible. For instance, if the bicyclic core is synthesized with a handle at the bridgehead, such as a carboxylic acid or a halide, this can be converted to the desired methanol group. The synthesis of bicyclo[3.1.1]heptane building blocks bearing alcohol, amine, and carboxylic acid functional handles has been demonstrated from [3.1.1]propellane. researchgate.net
Furthermore, the functionalization of the methanol moiety itself can provide access to a range of derivatives. For example, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. thieme-connect.com These functional groups can then be used in a variety of subsequent reactions, such as amide couplings or Curtius rearrangements, to generate a diverse library of 2-oxabicyclo[3.1.1]heptane derivatives for various applications. thieme-connect.com An unexpected stereospecific formation of a bridgehead-hydroxylated bicyclo[3.1.1]heptanol has also been reported, indicating that under certain conditions, direct hydroxylation at the bridgehead may be possible. uow.edu.auresearchgate.net
Reactivity and Chemical Transformations of 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanol
Reactivity of the Bicyclic Ether Framework
The 3-oxabicyclo[3.1.1]heptane core is notably stable under a variety of conditions. Research has shown that derivatives of this scaffold exhibit no detectable decomposition after being stored at room temperature for at least six months. nih.gov Furthermore, they have demonstrated thermal stability when heated to 100 °C for short durations. nih.gov This inherent stability allows for selective chemical manipulation of its functional groups without compromising the core structure.
While the 3-oxabicyclo[3.1.1]heptane framework is robust, its synthesis often capitalizes on the ring-opening of a strained precursor. The primary route to this bicyclic system involves an intramolecular, acid-catalyzed ring-opening and rearrangement of a spirocyclic oxetane (B1205548). nih.gov This transformation proceeds via the cleavage of a C-O bond in the oxetane ring of a (2-oxaspiro[3.3]heptan-6-yl)methanol derivative.
There is limited literature describing the ring-opening reactions of the pre-formed 2-oxabicyclo[3.1.1]heptane framework itself. Its demonstrated stability under various synthetic conditions, including oxidation and substitution reactions performed on the alcohol moiety, suggests a high activation barrier for the cleavage of the bicyclic ether system.
Detailed studies on the specific fragmentation pathways of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol are not extensively reported in the scientific literature. The stability of the 3-oxabicyclo[3.1.1]heptane core suggests that fragmentation is not a favored process under standard laboratory conditions. nih.gov The energy required to induce fragmentation would likely involve harsh conditions, such as high temperatures or mass spectrometry, which have not been the focus of the available research.
The most significant rearrangement reaction associated with the 2-oxabicyclo[3.1.1]heptane system is its formation from (2-oxaspiro[3.3]heptan-6-yl)methanol precursors. This key reaction is an acid-catalyzed isomerization that constructs the bicyclic framework in high yields. acs.orgthieme-connect.comresearchgate.net Various Brønsted and Lewis acids can effectively catalyze this transformation. The reaction involves the protonation of the oxetane oxygen, followed by an intramolecular nucleophilic attack by the primary alcohol, leading to the formation of the thermodynamically more stable bicyclic ether.
The choice of acid catalyst can influence reaction times and efficiency. Strong acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (pTSA) can promote the rearrangement in as little as 30 minutes, while weaker acids may require longer reaction times. acs.org Catalytic amounts of pyridinium (B92312) chloride (PyrHCl) have also been shown to be effective, highlighting the mild conditions under which this rearrangement can occur. acs.orgnih.gov
| Precursor | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | HCl (1 equiv) | 1,4-dioxane | 30 min | >95% | acs.org |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | pTSA (1 equiv) | 1,4-dioxane | 30 min | >95% | acs.org |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | Trifluoroacetic acid (1 equiv) | 1,4-dioxane | 3 days | >95% | acs.org |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | Pyridine·HCl (catalytic) | 1,4-dioxane | Overnight | Good | thieme-connect.com |
| (3-((tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptan-6-yl)methanol | BF3•Et2O | CH2Cl2 | - | 97% | researchgate.net |
Transformations of the Primary Alcohol Functional Group
The primary alcohol at the C1 position is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of functionalized 3-oxabicyclo[3.1.1]heptane derivatives.
The primary alcohol of this compound and its derivatives can be readily oxidized to the corresponding carboxylic acid. nih.govthieme-connect.com This transformation is typically achieved in a two-step process. First, a mild oxidation, such as the Swern oxidation, converts the alcohol to the intermediate aldehyde. nih.gov The aldehyde is then further oxidized to the carboxylic acid using a reagent like sodium chlorite (NaClO2). nih.gov The resulting carboxylic acid serves as a valuable substrate for further derivatization, such as the formation of amides or esters. thieme-connect.com
| Starting Material | Step 1 Reagents (Alcohol to Aldehyde) | Step 2 Reagents (Aldehyde to Acid) | Final Product | Reference |
|---|---|---|---|---|
| (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Swern Oxidation | Sodium Chlorite (NaClO2) | 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | nih.gov |
Nucleophilic substitution at the primary carbon requires the conversion of the hydroxyl group into a better leaving group. The Appel reaction, using triphenylphosphine (PPh3) and N-bromosuccinimide (NBS), has been successfully employed to transform the primary alcohol into the corresponding alkyl bromide. nih.gov This bromide is a versatile intermediate that can undergo substitution reactions with a range of nucleophiles. For instance, reaction with potassium cyanide (KCN) yields the nitrile, which can be further hydrolyzed to a carboxylic acid with an extended carbon chain. nih.gov Similarly, reaction with sodium azide (NaN3) provides access to the corresponding azide, a precursor to primary amines. nih.gov
| Starting Material | Reagents for Activation (Alcohol to Bromide) | Intermediate | Nucleophile | Final Product | Reference |
|---|---|---|---|---|---|
| (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | N-bromosuccinimide (NBS), PPh3 | 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane | KCN | 2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetonitrile | nih.gov |
| (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | N-bromosuccinimide (NBS), PPh3 | 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane | NaN3 | 1-(azidomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane | nih.gov |
Esterification and Etherification
The primary alcohol of this compound is amenable to standard functional group transformations such as esterification and etherification. These reactions provide pathways to introduce a wide variety of functional groups, altering the molecule's physical and chemical properties.
Esterification: The conversion of the primary alcohol to an ester can be accomplished through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common approach. chemguide.co.ukmasterorganicchemistry.combyjus.com This reaction is reversible, and to drive it towards the product, water is typically removed, or the alcohol is used in excess. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. chemguide.co.ukbyjus.com These reactions are often vigorous and proceed at room temperature. chemguide.co.uk
Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. The reactivity in these transformations is influenced by the sterically hindered environment of the bicyclic framework, which can affect the rate of reaction but does not prevent the desired transformations.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type | Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | Ester (R-COOCH₂-) | Heat, removal of water |
| Acylation | Acyl Chloride (R-COCl), Pyridine | Ester (R-COOCH₂-) | Room Temperature |
| Acylation | Acid Anhydride ((R-CO)₂O), DMAP | Ester (R-COOCH₂-) | Room Temperature |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂-) | Anhydrous solvent |
Coupling Reactions for Further Derivatization
The functional handle of this compound allows for a variety of coupling reactions, significantly expanding its utility as a synthetic building block, particularly after oxidation of the primary alcohol to a carboxylic acid. thieme-connect.comthieme-connect.comacs.org This corresponding carboxylic acid is a key intermediate for diverse derivatizations. thieme-connect.comthieme-connect.com
One powerful strategy involves the conversion of the carboxylic acid to a redox-active ester. This activated intermediate can then participate in nickel-catalyzed decarboxylative coupling reactions. For example, a redox-active ester of a 3-oxabicyclo[3.1.1]heptane derivative has been successfully used in a nickel-catalyzed coupling with vinyl bromide to form an alkene and in a reductive coupling to produce a boron ester. thieme-connect.comthieme-connect.com These transformations demonstrate the capability to form new carbon-carbon and carbon-boron bonds at the bridgehead position, providing access to a wide range of synthetically useful compounds. thieme-connect.comthieme-connect.com The carboxylic acid can also be converted into a Weinreb amide, a versatile precursor for synthesizing ketones. thieme-connect.comthieme-connect.com
Table 2: Examples of Coupling Reactions for Derivatization
| Precursor | Reaction Type | Key Reagents | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid | Weinreb Amide Formation | N,O-Dimethylhydroxylamine, Coupling agent | Weinreb Amide |
| Carboxylic Acid | Redox-Active Ester Formation | N-Hydroxyphthalimide, DCC | Redox-Active Ester |
| Redox-Active Ester | Decarboxylative C-C Coupling | Ni catalyst, Vinyl Bromide | Alkene |
| Redox-Active Ester | Decarboxylative Borylation | Ni catalyst, Bis(pinacolato)diboron | Boron Ester |
Derivatization to Amine and Other Functional Groups (e.g., via Curtius rearrangement)
A primary amine functional group can be installed on the 2-oxabicyclo[3.1.1]heptane scaffold, most notably through the Curtius rearrangement. thieme-connect.comthieme-connect.com This reaction provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov
The process begins with the oxidation of this compound to its corresponding carboxylic acid. thieme-connect.comthieme-connect.com The carboxylic acid is then converted into an acyl azide. This intermediate is thermally or photochemically induced to undergo the Curtius rearrangement, where it loses nitrogen gas to form an isocyanate. nih.gov The resulting isocyanate is a versatile intermediate that can be hydrolyzed with water to yield the primary amine or trapped with alcohols or other amines to form carbamates and ureas, respectively. nih.gov
An alternative route to the amine involves converting the primary alcohol into a good leaving group, such as a tosylate or a bromide. chemrxiv.org Subsequent reaction with sodium azide yields an alkyl azide. This azide can then be reduced to the primary amine, for instance, through a Staudinger reaction using triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation.
Table 3: Synthetic Routes to Amines and Related Functional Groups
| Starting Material | Key Transformation | Intermediate | Final Product |
|---|---|---|---|
| Carboxylic Acid | Curtius Rearrangement | Acyl Azide, Isocyanate | Primary Amine |
| Isocyanate | Nucleophilic Addition (H₂O) | Carbamic Acid | Primary Amine |
| Isocyanate | Nucleophilic Addition (R-OH) | - | Carbamate |
| Primary Alcohol | Appel Reaction | Alkyl Bromide | Alkyl Bromide |
| Alkyl Bromide | Nucleophilic Substitution | Alkyl Azide | Alkyl Azide |
| Alkyl Azide | Staudinger Reaction | - | Primary Amine |
Stereochemical Control and Regioselectivity in Reactions
The rigid, strained bicyclic structure of this compound inherently governs the stereochemical and regioselective outcomes of its reactions. The fused ring system limits conformational flexibility, leading to distinct steric environments on the different faces of the molecule.
Stereoselectivity: Reactions involving the functional group at the C1 position are subject to steric hindrance from the bicyclic framework. Reagents will preferentially approach from the less hindered face, leading to a high degree of stereocontrol in addition or substitution reactions. Furthermore, in transformations that proceed through the carboxylic acid derivative, such as the Curtius rearrangement, the reaction mechanism itself provides excellent stereochemical control. The Curtius rearrangement is known to proceed with full retention of configuration at the migrating group. nih.gov This means that the stereochemistry of the bridgehead carbon is preserved during the conversion of the carboxylic acid to the amine.
Regioselectivity: The regioselectivity of reactions on the 2-oxabicyclo[3.1.1]heptane core is dictated by the inherent properties of the bicyclic system. The bridgehead positions are electronically and sterically distinct from the methylene bridge carbons. Functionalization reactions, such as those initiated by radical species, will exhibit a preference for specific sites based on bond strengths and steric accessibility. In reactions of the C1-methanol substituent, the reactivity is largely confined to this group, ensuring high regioselectivity for transformations like the esterification, oxidation, and subsequent coupling or rearrangement reactions discussed previously. The synthesis of the bicyclo[3.1.1]heptane skeleton itself can be highly stereoselective, often proceeding through rearrangements or cycloadditions that create the rigid framework with a defined spatial arrangement of substituents. rsc.orgresearchgate.net
Theoretical and Computational Investigations of 2 Oxabicyclo 3.1.1 Heptan 1 Ylmethanol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the stable conformations and geometric parameters of complex organic molecules. aip.org For the 2-oxabicyclo[3.1.1]heptane system, these calculations can elucidate bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
While specific computational studies on 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol are not extensively documented, a wealth of data exists for the isomeric 3-oxabicyclo[3.1.1]heptane, which serves as a robust analogue. Crystallographic analysis of 3-oxa-BCHep derivatives reveals a strained structure resulting from the fusion of a cyclobutane (B1203170) ring and a tetrahydropyran (B127337) ring. researchgate.netnih.gov The geometry of the 2-oxa isomer is expected to be very similar.
The bicyclic core enforces a rigid conformation. The hydroxymethyl group at the bridgehead position (C1) can adopt various rotational conformations, with the lowest energy state likely being one that minimizes steric interactions with the rest of the bicyclic framework. DFT calculations would typically be used to identify the global minimum energy conformation by systematically rotating this side chain.
Table 1: Predicted Geometric Parameters of the 2-Oxabicyclo[3.1.1]heptane Core (Based on crystallographic data from the analogous 3-oxabicyclo[3.1.1]heptane system)
| Parameter | Description | Predicted Value |
| C1–C7 Bond Length | Length of a C-C bond in the cyclobutane ring | ~1.54 Å |
| C1–O2 Bond Length | Length of the C-O ether bond | ~1.43 Å |
| C1–C5 Bridgehead Dist. | Distance between the two bridgehead carbons | ~1.90 Å |
| C1–C7–C6 Angle | Internal angle of the cyclobutane moiety | ~88.5° |
| C1–O2–C3 Angle | Internal angle of the tetrahydropyran moiety | ~110.0° |
This interactive table summarizes the key geometric parameters predicted for the core structure.
Analysis of Ring Strain and Bond Angles within the Bicyclic System
The defining feature of the bicyclo[3.1.1]heptane skeleton is its significant ring strain. This strain primarily arises from the fusion of the six-membered ring onto a cyclobutane ring, forcing the bond angles of the four-membered ring to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a key determinant of the molecule's reactivity. The high strain energy of precursors like bicyclo[1.1.0]butanes (BCBs), estimated at 66.3 kcal/mol, is released upon their conversion to bicyclic scaffolds like the oxabicyclo[3.1.1]heptane system. nih.govacs.org
Computational methods can quantify this strain energy by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. The analysis of bond angles provides a direct view of this strain.
Table 2: Analysis of Key Bond Angles and Deviation in the Bicyclic System
| Angle | Location | Predicted Value | Deviation from Ideal sp³ Angle |
| C1–C7–C6 | Cyclobutane Ring | ~88.5° | -21.0° |
| C7–C1–C5 | Bridgehead | ~95.0° | -14.5° |
| C5–C6–C7 | Cyclobutane Ring | ~88.5° | -21.0° |
| C1–O2–C3 | Tetrahydropyran Ring | ~110.0° | +0.5° |
This interactive table highlights the significant angular distortion within the cyclobutane portion of the bicyclic system, which is the primary source of its ring strain.
Mechanistic Studies of Key Synthetic and Transformation Reactions
Computational studies have been instrumental in elucidating the mechanisms of reactions used to synthesize and modify the oxabicyclo[3.1.1]heptane core. Key synthetic strategies often involve strain-release cycloadditions.
One of the most powerful methods for constructing this framework is the (3+3) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with 1,3-dipoles. For instance, the synthesis of the related 2-oxa-3-azabicyclo[3.1.1]heptanes via the reaction of BCBs with nitrones has been studied computationally. thieme-connect.com These theoretical calculations support a polar mechanism that proceeds in two main steps:
Lewis Acid Activation and Nucleophilic Attack: A Lewis acid (e.g., Eu(OTf)₃) activates the BCB, making it more susceptible to nucleophilic attack. The oxygen atom of the nitrone then attacks the strained central σ-bond of the BCB.
Intramolecular Cyclization: This initial ring-opening is followed by a rapid intramolecular Mannich-type addition, which closes the six-membered ring and forms the final bicyclic product. thieme-connect.com
DFT calculations have been used to map the potential energy surface of such reactions, confirming the proposed intermediates and transition states. acs.org
Another significant transformation is the acid-catalyzed rearrangement of 2-oxaspiro[3.3]heptane precursors to form the 3-oxabicyclo[3.1.1]heptane skeleton. rsc.orgacs.org The proposed mechanism involves the protonation of the oxetane (B1205548) oxygen, followed by a ring-opening to form a primary carbocation. This intermediate then undergoes a Wagner-Meerwein-type rearrangement and subsequent intramolecular cyclization to yield the thermodynamically more stable bicyclic ether.
Prediction of Reactivity Patterns and Transition States
The high ring strain of the 2-oxabicyclo[3.1.1]heptane system dictates its reactivity, making it prone to reactions that release this strain. Computational chemistry allows for the prediction of these reactivity patterns by modeling the transition states of potential reactions.
Variational transition state theory and DFT calculations are used to model reaction pathways and determine activation energies. nih.gov For example, in the cycloaddition reactions mentioned previously, computational models can identify the precise geometry of the transition state. For the nucleophilic attack on a BCB, the transition state would involve the partial breaking of the central C1-C3 bond of the BCB and the simultaneous formation of the new bond with the incoming nucleophile. chinesechemsoc.org
These calculations can predict whether a reaction will be kinetically feasible and can also explain stereochemical outcomes. For instance, by comparing the activation energies of transition states leading to different stereoisomers, the preferred reaction pathway can be determined. The modeling of a concerted nucleophilic addition/ring-opening transition state is a common feature in the computational analysis of these strained systems. chemrxiv.org This predictive power is crucial for designing new synthetic routes and understanding the chemical behavior of complex molecules like this compound.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Principles of Nuclear Magnetic Resonance Spectroscopy for Bridged Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of bridged bicyclic molecules in solution. The rigid, strained framework of systems like 2-oxabicyclo[3.1.1]heptane gives rise to distinct NMR spectra that are rich in structural information. nih.govresearchgate.net
Key principles in the NMR analysis of such systems include:
Chemical Shifts: The protons and carbons in a bridged system experience significant magnetic anisotropy due to the rigid ring structure. This results in a wide dispersion of chemical shifts. For instance, protons on the bridgehead carbons and those adjacent to the oxygen atom or the hydroxymethyl group in 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol would exhibit characteristic downfield shifts.
Coupling Constants: The dihedral angles between adjacent protons in a bicyclic system are fixed, leading to predictable coupling constants according to the Karplus equation. These coupling constants are vital for establishing the relative stereochemistry of substituents.
Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for determining the spatial proximity of protons. For bridged systems, NOE correlations can distinguish between endo and exo isomers by observing interactions between substituents and protons on the different bridges of the bicyclic core.
For complex bicyclic structures, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is typically required for complete and unambiguous signal assignment. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bicyclic Ether Moieties Note: This table provides typical chemical shift ranges for protons and carbons in environments similar to that of the target compound, based on general principles and data from related structures. Actual values for this compound would require experimental determination.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Bridgehead CH | 2.5 - 4.5 | 40 - 60 | Deshielded by ring strain and proximity to heteroatoms. |
| CH₂ adjacent to ether O | 3.5 - 4.5 | 65 - 80 | Strongly deshielded by the electronegative oxygen atom. |
| CH₂ in bridges | 1.5 - 2.5 | 20 - 40 | Represents the aliphatic backbone of the bicyclic system. |
| CH -OH | 3.5 - 4.0 | 60 - 75 | Chemical shift is influenced by hydrogen bonding. |
| CH₂ -OH | 3.4 - 3.8 | 60 - 70 | Protons on the carbon bearing the hydroxyl group. |
Advanced Mass Spectrometry Techniques for Complex Organic Molecules
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of complex molecules and for gaining structural insights through fragmentation analysis. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion with minimal fragmentation. researchgate.net
Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation, providing clues about the molecule's structure. In a typical MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID). The fragmentation of cyclic ethers and alcohols often follows predictable pathways: uga.eduslideshare.netlibretexts.org
α-Cleavage: The bond adjacent to the ether oxygen can break, which is a common pathway for cyclic ethers. uga.edu
Loss of Small Neutrals: Molecules containing a hydroxyl group frequently lose a molecule of water (a neutral loss of 18 Da). libretexts.org The loss of the hydroxymethyl group (-CH₂OH) as a radical (a loss of 31 Da) is also a possible fragmentation pathway.
Ring Opening and Cleavage: The strained bicyclic ring system can undergo ring-opening followed by subsequent fragmentation, leading to a series of characteristic product ions. aip.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is a critical step in the identification of an unknown compound. nih.gov
Table 2: Predicted Fragmentation Patterns for this compound in EI-MS Note: This table is based on established fragmentation rules for cyclic ethers and alcohols. The molecular weight of C₇H₁₂O₂ is 128.17 g/mol.
| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 128 | [M]⁺ | Molecular Ion |
| 111 | [M - OH]⁺ | Loss of hydroxyl radical |
| 110 | [M - H₂O]⁺ | Dehydration (loss of water) |
| 97 | [M - CH₂OH]⁺ | α-cleavage, loss of hydroxymethyl radical |
| 82 | [M - C₂H₅OH]⁺ | Ring cleavage and rearrangement |
| 69 | [C₅H₉]⁺ | Further fragmentation of the bicyclic core |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying functional groups and for analyzing the conformational properties of molecules like this compound. edinst.commdpi.com
IR and Raman spectroscopy are complementary techniques. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com
Key applications for the analysis of this compound include:
Functional Group Identification:
O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the bicyclic alkane framework.
C-O Stretch: Strong absorptions in the "fingerprint region" of the IR spectrum, typically between 1000-1300 cm⁻¹, are indicative of the C-O bonds in the ether and alcohol functionalities.
Computational methods are often used in conjunction with experimental vibrational spectra to assign specific vibrational modes and to predict the spectra of different possible conformers, aiding in the detailed structural analysis. nih.gov
Table 4: Characteristic Infrared Absorption Frequencies This table outlines the expected IR absorption regions for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |
| Ether (C-O-C) | C-O Stretch (asymmetric) | 1070 - 1150 | Strong |
Role As a Building Block in Complex Chemical Synthesis
Applications in the Construction of sp3-Rich Scaffolds
The incorporation of sp3-rich scaffolds, such as the 2-oxabicyclo[3.1.1]heptane motif, into drug candidates is a contemporary strategy to enhance their physicochemical and pharmacokinetic properties. acs.orgchemrxiv.org These three-dimensional structures can lead to improved solubility, metabolic stability, and reduced lipophilicity when used as bioisosteres for aromatic rings. acs.orgresearchgate.netnih.gov The rigid framework of the 2-oxabicyclo[3.1.1]heptane system provides a well-defined spatial arrangement of substituents, which is highly desirable in the design of potent and selective therapeutic agents.
The development of synthetic methodologies to access these complex scaffolds is an active area of research. rsc.org Cascade reactions, for instance, have been employed to generate molecular complexity from simple starting materials, leading to the formation of diverse sp3-rich frameworks for the construction of molecular libraries. rsc.org The 2-oxabicyclo[3.1.1]heptane core is a valuable component in this context, offering a unique geometric profile that can be exploited in the design of novel bioactive molecules.
Strategies for Incorporation into Diverse Molecular Architectures
The 2-oxabicyclo[3.1.1]heptane motif can be integrated into a variety of molecular architectures through several synthetic strategies. One notable approach involves its use as a bioisostere for meta-substituted benzene (B151609) rings. acs.org The specific geometry of the bicyclic system mimics the angular disposition of substituents on a meta-phenylene unit, making it an attractive replacement in drug design. acs.org
A key synthetic transformation for accessing this scaffold is the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.org This method provides a mild and efficient route to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which can then be further functionalized and incorporated into larger molecules. acs.org An example of this strategy is the incorporation of a 3-oxabicyclo[3.1.1]heptane core into an analog of the anticancer drug sonidegib, which resulted in improved physicochemical properties such as permeability and metabolic stability. acs.org
Various cycloaddition reactions have also been developed to construct the 2-oxabicyclo[3.1.1]heptane framework. These include formal (4+2) cycloadditions of bicyclo[1.1.0]butanes with carbonyl compounds, providing access to pharmaceutically valuable oxa-bicyclo[3.1.1]heptanes. researchgate.net Such methods allow for the creation of polysubstituted bicyclic systems that can serve as versatile building blocks in the synthesis of complex molecules. researchgate.net
The following table summarizes key strategies for incorporating the oxabicyclo[3.1.1]heptane motif:
| Strategy | Description | Example Application |
| Bioisosteric Replacement | Replacing aromatic rings (e.g., meta-substituted benzene) with the oxabicyclo[3.1.1]heptane core to improve physicochemical properties. acs.org | Incorporation into an analog of the anticancer drug sonidegib. acs.org |
| Acid-Mediated Isomerization | Rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols to form the 3-oxabicyclo[3.1.1]heptane scaffold under mild acidic conditions. acs.orgchemrxiv.org | Preparation of various building blocks for medicinal chemistry. acs.org |
| Cycloaddition Reactions | Formal (4+2) cycloaddition of bicyclo[1.1.0]butanes with aldehydes or ketones to construct the oxa-bicyclo[3.1.1]heptane skeleton. researchgate.net | Synthesis of polysubstituted oxa-bicyclo[3.1.1]heptanes for pharmaceutical use. researchgate.net |
Development of Chemical Libraries Based on the 2-Oxabicyclo[3.1.1]heptane Motif
The creation of chemical libraries based on novel scaffolds is crucial for identifying new lead compounds in drug discovery. The 2-oxabicyclo[3.1.1]heptane motif is an attractive core for such libraries due to its sp3-rich nature and unique three-dimensional shape.
Methodologies have been developed for the synthesis of sp3-rich scaffolds that are suitable for the production of large compound libraries. rsc.org These strategies often involve complexity-generating cascade reactions that allow for the efficient construction of diverse molecular frameworks from simple building blocks. rsc.org The resulting collections of molecules can then be screened for biological activity.
The following table outlines the key aspects of developing chemical libraries based on this motif:
| Aspect | Description |
| Scaffold Synthesis | Efficient and scalable synthesis of the core 2-oxabicyclo[3.1.1]heptane structure is essential. rsc.org |
| Diversity Generation | Introduction of a variety of substituents and functional groups onto the scaffold to create a diverse library of compounds. |
| Application in Screening | Utilization of the chemical library in high-throughput screening campaigns to identify novel bioactive compounds. |
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol, the development of asymmetric synthetic methodologies is a critical and unexplored area. Future research could focus on several promising strategies to access specific enantiomers of this molecule.
One potential avenue lies in the asymmetric aldol (B89426) cyclization of prochiral precursors. researchgate.net By employing chiral catalysts, such as proline and its derivatives, it may be possible to induce enantioselectivity in the formation of the bicyclic core. Another approach could involve the catalytic asymmetric [5 + 1] annulation, which has been successfully used for the synthesis of bicyclic pyran scaffolds bearing oxa-quaternary stereocenters. rsc.org Adapting such a strategy to suitable precursors could provide a direct route to enantioenriched 2-oxabicyclo[3.1.1]heptane systems.
Furthermore, asymmetric epoxide ring-opening reactions of meso-epoxides have proven effective in the synthesis of other N,O-heterobicyclic compounds and could be a viable strategy. nih.gov The key would be the design of a suitable meso-epoxide precursor that, upon asymmetric ring opening and subsequent transformations, yields the desired this compound. The exploration of chiral Lewis acid catalysis in cycloaddition reactions involving bicyclo[1.1.0]butanes (BCBs) also presents a promising frontier for accessing enantiopure bicyclo[3.1.1]heptane frameworks. chinesechemsoc.org
| Potential Enantioselective Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Outcome |
| Asymmetric Aldol Cyclization | Chiral amino acids (e.g., (S)-(-)-proline) | Intramolecular cyclization of a triketone-like precursor | Enantioenriched bicyclic ketol intermediate |
| Catalytic Asymmetric [5 + 1] Annulation | Chiral dinuclear zinc catalysts | Annulation of α-hydroxyl aryl ketones with tethered enones | Bicyclic pyran with oxa-quaternary centers |
| Asymmetric Epoxide Ring Opening | Chiral catalyst complexes | Desymmetrization of a meso-epoxide | Installation of key stereocenters |
| Chiral Lewis Acid-Catalyzed Cycloaddition | Chiral Lewis acids (e.g., Eu(OTf)3 with chiral ligands) | (3+3) cycloaddition of bicyclo[1.1.0]butanes | Enantioenriched 2-oxa-3-azabicyclo[3.1.1]heptanes |
Exploration of Novel Catalytic Transformations
The inherent ring strain of the 2-oxabicyclo[3.1.1]heptane skeleton suggests a rich and largely unexplored reactivity profile that could be unlocked through novel catalytic transformations. Future research should investigate the behavior of this compound in the presence of various catalytic systems.
Catalytic ring-opening reactions are a prime area for exploration. rsc.orgresearchgate.net Lewis acids, such as bismuth(III) halides, have been shown to catalyze the cleavage of cyclic ethers, and their application to this bicyclic system could lead to the formation of functionalized monocyclic compounds with high stereocontrol. researchgate.net Similarly, transition metal-catalyzed domino reactions, which have been successfully applied to other strained bicyclic alkenes, could offer a pathway to complex molecular architectures from this compound derivatives. beilstein-journals.org
Another avenue of interest is the functionalization of the bicyclic core. The development of catalytic methods for C-H activation and subsequent functionalization would provide a powerful tool for derivatizing the 2-oxabicyclo[3.1.1]heptane skeleton at various positions, opening up access to a wide range of novel analogues.
Investigation of Unconventional Reactivity Pathways
Beyond traditional catalytic transformations, the unique structural and electronic properties of this compound make it a candidate for investigation into unconventional reactivity pathways. The high ring strain of bicyclo[1.1.0]butanes, which can be considered structural relatives, leads to a diverse range of strain-release reactions, and similar reactivity could be anticipated for the 2-oxabicyclo[3.1.1]heptane system. nih.govresearchgate.net
The exploration of radical-mediated reactions is a particularly promising area. Photoredox catalysis could be employed to generate radical intermediates from this compound or its derivatives, which could then participate in a variety of transformations, including additions to unsaturated systems or fragmentation reactions. chemrxiv.orgthieme-connect.com The study of strain-release radical-polar crossover annulations could also lead to the development of novel methods for constructing spiro- and fused-ring systems incorporating the oxabicyclic motif. chemrxiv.org
Furthermore, the response of the 2-oxabicyclo[3.1.1]heptane core to photochemical activation warrants investigation. Photochemical [2+2] cycloadditions are a known method for synthesizing related 2-oxabicyclo[2.1.1]hexanes, and it is conceivable that this compound could undergo novel photochemical rearrangements or fragmentations. rsc.org
Computational Design of Functionalized 2-Oxabicyclo[3.1.1]heptane Systems
Computational chemistry offers a powerful toolkit for guiding and rationalizing experimental studies. For the 2-oxabicyclo[3.1.1]heptane system, computational methods can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.govacs.org Such calculations can help in understanding the conformational preferences of the molecule and the influence of substituents on its reactivity. DFT can also be used to model reaction pathways and transition states for potential synthetic transformations, thereby guiding the selection of optimal reaction conditions.
Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of novel compounds. nih.gov In the context of enantioselective synthesis, computational modeling can be used to understand the origins of stereoselectivity in catalytic reactions.
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles, conformational analysis |
| DFT | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways |
| DFT | Spectroscopic Prediction | NMR chemical shifts, IR/VCD spectra |
| Molecular Dynamics (MD) | Conformational Sampling | Exploration of accessible conformations in solution |
New Applications in Materials Science or Chemical Biology (excluding medical applications)
The rigid, three-dimensional structure of this compound makes it an intriguing building block for applications in materials science and as a tool in chemical biology.
In materials science, the bicyclic core could be incorporated into polymers to impart rigidity and thermal stability. The primary alcohol functionality of this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones. The ring-opening polymerization of strained cyclic ethers is a well-established field, and it is plausible that derivatives of this compound could undergo similar polymerizations to produce novel polyethers with unique properties. aston.ac.uk
In the realm of chemical biology, this compound could serve as a scaffold for the development of chemical probes. pageplace.denih.govnih.gov Its rigid structure could be used to present functional groups in a well-defined spatial orientation for interaction with biological macromolecules. The alcohol group allows for the attachment of reporter groups, such as fluorophores or affinity tags, to facilitate the study of biological processes. The development of such probes could aid in the identification and validation of new protein targets. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxabicyclo[3.1.1]heptan-1-ylmethanol, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of bicyclic ether alcohols like this compound often employs [2+2] cycloaddition strategies with bicyclobutanes or strain-release reactions. For example, photochemical [2+2] cycloadditions between bicyclobutanes and carbonyl compounds can yield oxabicyclic scaffolds under controlled light exposure (λ = 300–400 nm) . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst choice (e.g., Lewis acids like BF₃·OEt₂) significantly impact regioselectivity and purity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products (>95%) .
Q. How is this compound characterized for structural confirmation and purity assessment in synthetic studies?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify key protons (e.g., methine protons adjacent to the oxygen atom) and carbons in the bicyclic framework. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for novel derivatives . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and GC-MS for volatile impurities. Quantification of residual solvents (e.g., DCM, THF) follows ICH guidelines .
Q. What natural sources or biological extracts contain bicyclo[3.1.1]heptane methanol derivatives, and what isolation methods are employed?
- Methodological Answer : Bicyclo[3.1.1]heptane derivatives, such as Bicyclo[3.1.1]hept-2-ene-2-methanol, have been identified in marine algae extracts using gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME) . Fractionation via flash chromatography (silica gel, gradient elution) and preparative TLC isolates these compounds from complex matrices. Bioactivity-guided fractionation is recommended to prioritize fractions for structural elucidation .
Advanced Research Questions
Q. How does the substitution of oxygen in bicyclo[3.1.1]heptane systems influence acidity (pKa) compared to aromatic counterparts, and what implications does this have for pharmacological optimization?
- Methodological Answer : Oxygen substitution in bicyclic systems alters electron distribution, increasing acidity. For example, replacing a methylene group with oxygen in 2-Oxabicyclo[2.2.2]octane derivatives reduces pKa by ~2 units compared to benzene analogs, as shown by potentiometric titration in aqueous methanol . This enhanced acidity improves hydrogen-bonding capacity, which can optimize target binding in enzyme inhibitors. Computational tools like COSMO-RS predict solvation effects to guide pKa adjustments for pharmacokinetic optimization .
Q. What methodological approaches resolve contradictions in metabolic stability data when incorporating bicyclo[3.1.1]heptane methanol derivatives into drug candidates?
- Methodological Answer : Contradictory metabolic stability data arise from differences in cytochrome P450 isoform interactions. Comparative assays in human liver microsomes (HLMs) with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways . For instance, replacing benzene with 2-Oxabicyclo[2.1.1]hexane bioisosteres in fluxapyroxad analogs reduced intrinsic clearance (CIₐᵢₙₜ) from 28 to 23 µL/min/mg, validated via LC-MS/MS metabolite profiling . Iterative data reconciliation using Bayesian statistical models accounts for inter-laboratory variability .
Q. Can this compound serve as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry? What geometric and electronic parameters support this application?
- Methodological Answer : Crystallographic analysis shows that 2-Oxabicyclo[2.1.1]hexanes mimic ortho-substituted phenyl rings in bond angles (φ₁ = 117°, φ₂ = 123°) and non-planarity (θ = 80°) , enabling similar steric interactions . Density functional theory (DFT) calculations reveal comparable electrostatic potential maps, supporting bioisosteric replacement. For example, in boscalid analogs, substituting phenyl with 2-Oxabicyclo[2.1.1]hexane improved metabolic stability (CIₐᵢₙₜ reduced from 26 to 3 µL/min/mg) while retaining target affinity .
Q. How do computational models predict the three-dimensional conformation of this compound, and how do these compare with empirical crystallographic data?
- Methodological Answer : Molecular mechanics (MMFF94) and DFT (B3LYP/6-311+G(d,p)) simulations predict low-energy conformers, validated against X-ray data. For example, the calculated C–O–C bond angle (109.5°) in 2-Oxabicyclo[2.2.2]octane matches crystallographic measurements (108.9°) within 0.6° deviation . Hirshfeld surface analysis further validates non-covalent interactions (e.g., C–H···O) critical for crystal packing .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in synthetic yields for this compound derivatives across different laboratories?
- Methodological Answer : Standardized protocols for catalyst activation (e.g., drying molecular sieves at 200°C) and reaction monitoring (in situ IR for carbonyl consumption) minimize variability. Collaborative trials using ICH Q2(R1)-validated HPLC methods ensure consistent purity thresholds (>98%). Open-data repositories like Zenodo archive raw NMR and crystallography files for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
